4-Ethoxyphenol;formic acid
Description
4-Ethoxyphenol (CAS 150-76-5) is a phenolic compound featuring an ethoxy group (-OCH₂CH₃) para to the hydroxyl group on the benzene ring. It is structurally related to 4-methoxyphenol (CAS 150-76-5), differing only in the alkyl chain length of the ether substituent.
Formic acid (HCOOH, CAS 64-18-6) is the simplest carboxylic acid, naturally occurring in ant venom and industrial settings. It is a key player in hydrogen storage, organic synthesis, and antimicrobial applications . Its thermochemical properties include a standard enthalpy of formation (ΔfH°gas) of -378.6 kJ/mol and a proton affinity of 742.0 kJ/mol .
Properties
CAS No. |
149695-93-2 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-ethoxyphenol;formic acid |
InChI |
InChI=1S/C8H10O2.CH2O2/c1-2-10-8-5-3-7(9)4-6-8;2-1-3/h3-6,9H,2H2,1H3;1H,(H,2,3) |
InChI Key |
QYTFYELJOLAALQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)O.C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxyphenol can be synthesized through various methods, including the hydrolysis of phenolic esters or ethers and the reduction of quinones . One common method involves the reaction of hydroquinone with an alcohol in the presence of catalytic amounts of benzoquinone and an acid, such as perchloric acid .
Formic acid can be produced industrially through the hydrolysis of methyl formate or as a byproduct in the production of acetic acid . Another method involves the catalytic dehydrogenation of formic acid using transition-metal catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinones using reagents like hydrogen peroxide.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Formic acid participates in several reactions, such as:
Decomposition: It decomposes into carbon monoxide and water or carbon dioxide and hydrogen under different conditions.
Reduction: It can be reduced to formaldehyde.
Common Reagents and Conditions
Oxidation of 4-Ethoxyphenol: Hydrogen peroxide and formic acid are commonly used.
Decomposition of Formic Acid: Catalysts like transition metals are used to facilitate the reaction.
Major Products Formed
Oxidation of 4-Ethoxyphenol: Quinones are the major products.
Decomposition of Formic Acid: Carbon monoxide, carbon dioxide, and hydrogen are the primary products.
Scientific Research Applications
4-Ethoxyphenol and formic acid have diverse applications in scientific research:
Chemistry: 4-Ethoxyphenol is used as an intermediate in the synthesis of dyes, pharmaceuticals, and stabilizers.
Biology: Formic acid is studied for
Comparison with Similar Compounds
Research Findings :
- Hydrogen Storage : Formic acid decomposes into H₂ and CO₂ via homogeneous catalysts (e.g., Ru-phosphine complexes), achieving near-room-temperature dehydrogenation efficiencies of >95% .
- Market Growth : The global formic acid market is projected to grow from USD 1.50 billion (2022) to USD 2.11 billion by 2032, driven by demand in agriculture and leather processing .
- Thermochemical Stability : Formic acid exhibits a lower thermal decomposition threshold (~160°C) compared to acetic acid, limiting its high-temperature applications .
Contradictions : While acetic acid dominates food preservation, formic acid’s role in hydrogen storage is debated due to energy inefficiencies in H₂ extraction .
Comparison of 4-Ethoxyphenol with Similar Phenolic Compounds
4-Ethoxyphenol’s closest structural analogs include 4-methoxyphenol and phenol. Key comparisons:
| Property | 4-Ethoxyphenol | 4-Methoxyphenol | Phenol |
|---|---|---|---|
| Substituent | -OCH₂CH₃ | -OCH₃ | -OH |
| Solubility in Water | Low | Moderate | High |
| Applications | Pharmaceutical intermediates (e.g., acetamide derivatives) | Antioxidant in polymers, cosmetics | Disinfectants, resins |
Research Gaps: Direct data on 4-ethoxyphenol are sparse. However, ethoxy groups generally enhance lipophilicity and metabolic stability compared to methoxy groups, suggesting utility in drug design .
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